An In-depth Technical Guide to 4-Chloro-2-(1H-pyrazol-3-yl)phenol: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Chloro-2-(1H-pyrazol-3-yl)phenol: Properties, Synthesis, and Applications in Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
4-Chloro-2-(1H-pyrazol-3-yl)phenol stands as a significant heterocyclic compound, drawing considerable attention from the scientific community, particularly within the realm of drug discovery and development. Its structural architecture, featuring a phenol ring substituted with a chloro and a pyrazole moiety, positions it as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the design of novel therapeutic agents. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of pharmaceuticals due to its diverse pharmacological activities.[1][2][3] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-Chloro-2-(1H-pyrazol-3-yl)phenol, encompassing its chemical properties, a detailed synthesis protocol, spectral analysis, and its burgeoning role in medicinal chemistry.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental chemical and physical properties of a compound is paramount for its effective application in research and development.
| Property | Value | Source(s) |
| CAS Number | 18704-67-1 | [4] |
| Molecular Formula | C₉H₇ClN₂O | [4] |
| Molecular Weight | 194.62 g/mol | [4] |
| IUPAC Name | 4-chloro-2-(1H-pyrazol-3-yl)phenol | [4] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 150-158 °C | [5] |
| Boiling Point (Predicted) | 411.2 ± 30.0 °C | [5] |
| Solubility | Soluble in methanol and other organic solvents | General Knowledge |
| XLogP3 | 2.4 | [5] |
Chemical Structure:
Figure 2: Synthetic workflow for 4-Chloro-2-(1H-pyrazol-3-yl)phenol.
Step 1: Synthesis of the Enaminone Intermediate
The initial step involves the reaction of 1-(5-chloro-2-hydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a key enaminone intermediate, which is a versatile building block in heterocyclic synthesis. [5][6]
-
Materials:
-
1-(5-chloro-2-hydroxyphenyl)ethanone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
-
Procedure:
-
To a solution of 1-(5-chloro-2-hydroxyphenyl)ethanone (1 equivalent) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.2 equivalents).
-
The reaction mixture is heated to reflux under an inert atmosphere for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.
-
Step 2: Cyclization to 4-Chloro-2-(1H-pyrazol-3-yl)phenol
The enaminone intermediate readily undergoes cyclization with hydrazine hydrate to form the desired pyrazole ring. [7][8]
-
Materials:
-
Crude enaminone intermediate from Step 1
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
-
Procedure:
-
Dissolve the crude enaminone intermediate in ethanol.
-
Add hydrazine hydrate (1.5 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford 4-Chloro-2-(1H-pyrazol-3-yl)phenol.
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Spectral Analysis: Elucidating the Molecular Structure
Spectroscopic techniques are indispensable for the structural confirmation of synthesized compounds. The following is a detailed analysis of the expected spectral data for 4-Chloro-2-(1H-pyrazol-3-yl)phenol.
¹H NMR Spectroscopy
The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule.
-
Expected Chemical Shifts (δ, ppm):
-
~9.5-10.5 (br s, 1H): This broad singlet corresponds to the phenolic hydroxyl proton (-OH). The broadness is due to hydrogen bonding and exchange.
-
~7.5-7.8 (m, 2H): These signals are attributed to the protons on the pyrazole ring.
-
~7.2-7.4 (m, 3H): These multiplets arise from the protons on the chlorophenyl ring.
-
~12.0-13.0 (br s, 1H): This very broad singlet, which may exchange with D₂O, is characteristic of the N-H proton of the pyrazole ring.
-
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.
-
Expected Chemical Shifts (δ, ppm):
-
~150-155: Quaternary carbon of the phenol ring attached to the hydroxyl group.
-
~140-145: Quaternary carbon of the pyrazole ring.
-
~125-135: Aromatic and pyrazole CH carbons.
-
~115-125: Aromatic CH carbons and the carbon of the phenol ring attached to the pyrazole moiety.
-
~105-110: CH carbon of the pyrazole ring.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
-
Expected Absorption Bands (cm⁻¹):
-
3200-3600 (broad): O-H stretching vibration of the phenolic hydroxyl group, broadened due to hydrogen bonding.
-
3100-3300 (broad): N-H stretching vibration of the pyrazole ring.
-
~3000-3100: Aromatic C-H stretching.
-
~1600, 1500, 1450: C=C and C=N stretching vibrations of the aromatic and pyrazole rings.
-
~1200-1300: C-O stretching of the phenol.
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~1000-1100: C-Cl stretching.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Fragmentation:
-
Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight (194.62), showing a characteristic M+2 isotopic peak for the presence of a chlorine atom.
-
Key Fragments: Loss of small molecules such as HCN, N₂, and CO from the molecular ion are common fragmentation pathways for pyrazole and phenol-containing compounds. [9]
-
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyrazole scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. [10][11][12]Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases. The pyrazole ring in compounds like 4-Chloro-2-(1H-pyrazol-3-yl)phenol can act as a bioisostere for other aromatic systems and can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases. [13] Mechanism of Action as a Kinase Inhibitor Scaffold:
Figure 3: Proposed binding mode of a pyrazole-based inhibitor in a kinase active site.
The N-H and one of the nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, respectively, to form crucial interactions with the backbone of the kinase hinge region. The substituted phenol ring can be directed towards a hydrophobic pocket, and further modifications on this ring can enhance potency and selectivity. The chlorine atom can modulate the electronic properties of the phenol ring and can also form halogen bonds with the protein target.
Structure-Activity Relationship (SAR) Insights:
The versatility of the 4-Chloro-2-(1H-pyrazol-3-yl)phenol scaffold allows for systematic structural modifications to optimize its biological activity. [2][11][14]
-
Substitution on the Pyrazole Nitrogen: Alkylation or arylation at the N1 position of the pyrazole can be explored to probe additional binding pockets and improve pharmacokinetic properties.
-
Modification of the Phenol Ring: Varying the substituents on the phenol ring can impact potency, selectivity, and physicochemical properties such as solubility and metabolic stability.
-
Introduction of other Functional Groups: The pyrazole and phenol rings provide multiple sites for the introduction of other functional groups to fine-tune the molecule's interaction with the target protein.
Safety and Handling
4-Chloro-2-(1H-pyrazol-3-yl)phenol is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. [5]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
4-Chloro-2-(1H-pyrazol-3-yl)phenol is a valuable building block in medicinal chemistry, offering a robust and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the wealth of knowledge surrounding the biological activities of pyrazole derivatives make it an attractive starting point for drug discovery programs. The insights provided in this technical guide are intended to empower researchers to effectively utilize this compound in their quest for new and improved medicines. Future research will likely focus on the synthesis of libraries based on this scaffold to explore its potential against a wider range of biological targets and to develop next-generation therapeutics with enhanced efficacy and safety profiles.
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